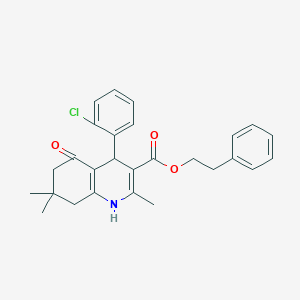![molecular formula C28H19N5O7 B11688030 N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11688030.png)
N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, nitro groups, and hydrazide functionalities, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(2,4-dinitrophenoxy)benzaldehyde and 2-(9-oxoacridin-10(9H)-yl)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Wirkmechanismus
The mechanism by which N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and nitro functionalities. These interactions can lead to the inhibition of specific biological pathways, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-{(E)-[4-(2,4-Dinitrophenoxy)phenyl]methylene}-2-pyridinecarbohydrazide
- N’-{(E)-[4-(2,4-Dinitrophenoxy)phenyl]methylene}-2-thiophenecarbohydrazide
- N’-{(E)-[4-(2,4-Dinitrophenoxy)phenyl]methylene}-3-nitrobenzohydrazide
Uniqueness
N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide stands out due to its unique combination of acridine and dinitrophenoxy moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C28H19N5O7 |
|---|---|
Molekulargewicht |
537.5 g/mol |
IUPAC-Name |
N-[(E)-[4-(2,4-dinitrophenoxy)phenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C28H19N5O7/c34-27(17-31-23-7-3-1-5-21(23)28(35)22-6-2-4-8-24(22)31)30-29-16-18-9-12-20(13-10-18)40-26-14-11-19(32(36)37)15-25(26)33(38)39/h1-16H,17H2,(H,30,34)/b29-16+ |
InChI-Schlüssel |
XNRIKZHQZIPOFG-MUFRIFMGSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC=C(C=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC=C(C=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Z)-1-(3-Phenyl-1H-pyrazol-4-YL)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one](/img/structure/B11687954.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11687958.png)
![(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11687959.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11687962.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687967.png)
![N'-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-3-methoxybenzohydrazide](/img/structure/B11687979.png)

![2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B11687990.png)
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11687991.png)
![N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11688015.png)
![Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}formate](/img/structure/B11688019.png)
![N'-{(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide](/img/structure/B11688020.png)

